

Analysis of 3-Benzoyl-2-thiophenecarboxylic Acid Crystal Structure: A Technical Overview

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Compound of Interest

Compound Name: *3-Benzoyl-2-thiophenecarboxylic acid*

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A comprehensive analysis of the crystal structure of **3-benzoyl-2-thiophenecarboxylic acid** is currently hindered by the absence of publicly available crystallographic data. Despite extensive searches of chemical and crystallographic databases, including PubChem, the Crystallography Open Database (COD), and the Cambridge Structural Database (CSD), no specific structural information has been reported for this compound.

This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the methodologies that would be employed in such an analysis, should the data become available. The following sections outline the standard experimental protocols for crystal structure determination and the anticipated data presentation.

Physicochemical Properties

While crystallographic data is unavailable, fundamental physicochemical properties of **3-benzoyl-2-thiophenecarboxylic acid** have been computed and are available in public databases such as PubChem. A summary of these properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₂ H ₈ O ₃ S	PubChem[1]
Molecular Weight	232.26 g/mol	PubChem[1]
IUPAC Name	3-benzoylthiophene-2-carboxylic acid	PubChem[1]
CAS Number	30006-03-2	PubChem[1]

Experimental Protocols

The determination of a novel crystal structure, such as that of **3-benzoyl-2-thiophenecarboxylic acid**, would necessitate the following key experimental stages:

Synthesis and Purification

The first step involves the chemical synthesis of **3-benzoyl-2-thiophenecarboxylic acid**. While various synthetic routes for thiophenecarboxylic acid derivatives exist, a specific, validated protocol for this compound would be required. Following synthesis, the compound must be purified to a high degree, typically greater than 95%, to ensure the growth of high-quality single crystals.

Single Crystal Growth

Obtaining a single crystal of suitable size and quality is a critical and often challenging step in X-ray crystallography. Common techniques for growing single crystals from a purified compound include:

- Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
- Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.

- Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.

The choice of solvent and crystallization technique is crucial and often determined empirically.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. This pattern is recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods, a process known as structure solution. The initial atomic model is then refined against the experimental data to improve its accuracy. This refinement process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction patterns.

Data Presentation

Upon successful determination of the crystal structure, the quantitative data would be summarized in standardized tables. These typically include:

- Crystal Data and Structure Refinement Table: This table provides key information such as the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α , β , γ), unit cell volume (V), number of molecules in the unit cell (Z), calculated density, absorption coefficient, and final R-factors which indicate the quality of the refined structure.
- Atomic Coordinates and Equivalent Isotropic Displacement Parameters: This table lists the fractional coordinates (x, y, z) for each non-hydrogen atom in the asymmetric unit, along with their thermal displacement parameters.
- Bond Lengths and Angles: This table details the distances between bonded atoms and the angles between adjacent bonds.

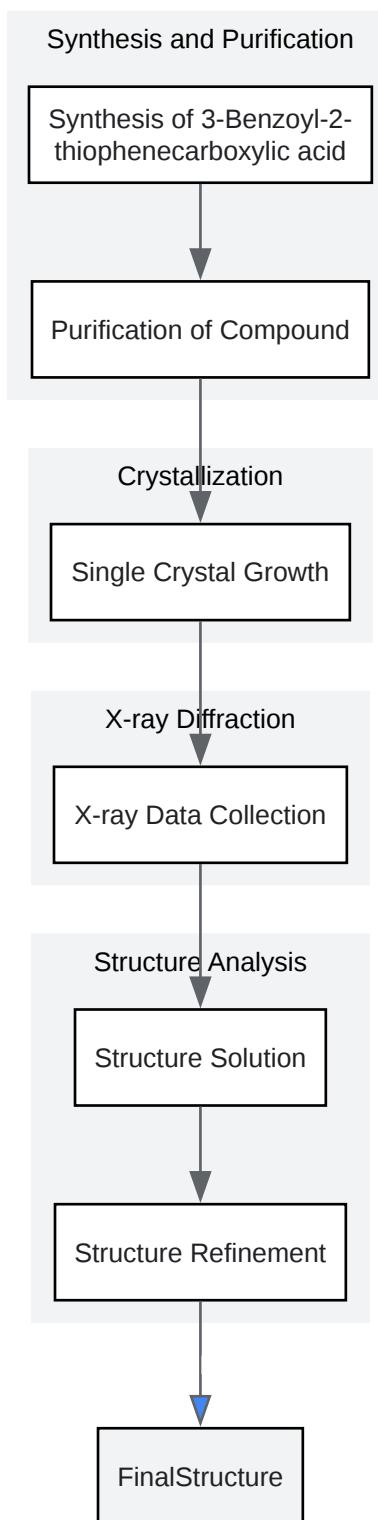
- **Torsion Angles:** This table provides information about the conformation of the molecule by listing the dihedral angles between planes defined by four connected atoms.
- **Hydrogen Bond Geometry:** If hydrogen bonds are present in the crystal structure, this table would list the donor, acceptor, and hydrogen atoms involved, along with the corresponding distances and angles.

Visualizations

Visualizations are essential for understanding the three-dimensional arrangement of molecules in the crystal.

Experimental Workflow

The general workflow for crystal structure determination can be visualized as follows:



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Figure 1. Generalized workflow for crystal structure determination.

In the absence of specific biological or signaling pathway information for **3-benzoyl-2-thiophenecarboxylic acid**, further visualizations of molecular interactions or logical relationships cannot be generated at this time.

In conclusion, while the chemical identity of **3-benzoyl-2-thiophenecarboxylic acid** is established, a detailed understanding of its solid-state structure awaits experimental determination through single-crystal X-ray diffraction. The protocols and data presentation formats outlined here represent the standard approach that would be taken to elucidate and report its crystal structure.

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References

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